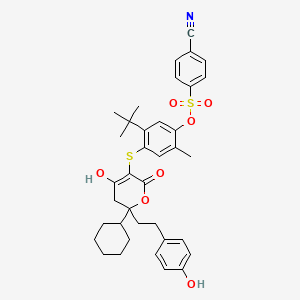
(+-)-Benzenesulfonic acid, 4-cyano-, 4-((6-cyclohexyl-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-Benzenesulfonic acid, 4-cyano-, 4-((6-cyclohexyl-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonic acid core with multiple functional groups, including cyano, hydroxy, and ester groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Benzenesulfonic acid, 4-cyano-, 4-((6-cyclohexyl-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester typically involves multi-step organic reactions. The process may include:
Formation of the benzenesulfonic acid core: This can be achieved through sulfonation of benzene using sulfuric acid.
Introduction of the cyano group: This step may involve a nucleophilic substitution reaction using a cyanide source.
Formation of the pyran ring: This can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the hydroxyphenyl and cyclohexyl groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Esterification: The final step involves esterification to form the desired ester compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(±)-Benzenesulfonic acid, 4-cyano-, 4-((6-cyclohexyl-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or acids.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of (±)-Benzenesulfonic acid, 4-cyano-, 4-((6-cyclohexyl-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester involves interactions with molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of specific biochemical pathways, leading to desired biological effects.
類似化合物との比較
Similar Compounds
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid cores but different functional groups.
Pyran derivatives: Compounds with similar pyran rings but different substituents.
Ester compounds: Compounds with similar ester functional groups but different core structures.
Uniqueness
(±)-Benzenesulfonic acid, 4-cyano-, 4-((6-cyclohexyl-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester is unique due to its combination of functional groups and complex structure, which may confer specific chemical and biological properties not found in similar compounds.
特性
CAS番号 |
263842-92-8 |
|---|---|
分子式 |
C37H41NO7S2 |
分子量 |
675.9 g/mol |
IUPAC名 |
[5-tert-butyl-4-[[2-cyclohexyl-4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-6-oxo-3H-pyran-5-yl]sulfanyl]-2-methylphenyl] 4-cyanobenzenesulfonate |
InChI |
InChI=1S/C37H41NO7S2/c1-24-20-33(30(36(2,3)4)21-32(24)45-47(42,43)29-16-12-26(23-38)13-17-29)46-34-31(40)22-37(44-35(34)41,27-8-6-5-7-9-27)19-18-25-10-14-28(39)15-11-25/h10-17,20-21,27,39-40H,5-9,18-19,22H2,1-4H3 |
InChIキー |
GTOVYKNLEKBHRM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=C(C=C2)C#N)C(C)(C)C)SC3=C(CC(OC3=O)(CCC4=CC=C(C=C4)O)C5CCCCC5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















